1-(3-phenoxybenzyl)-4-(2-pyridinyl)piperazine
Overview
Description
1-(3-phenoxybenzyl)-4-(2-pyridinyl)piperazine is a useful research compound. Its molecular formula is C22H23N3O and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.184112366 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Receptor Binding
1-(3-phenoxybenzyl)-4-(2-pyridinyl)piperazine and its analogs have been synthesized for various studies, including receptor binding assays. For example, Li Guca (2014) conducted research on the synthesis of pyrazolo[1,5-α]pyridine derivatives, which are structurally similar to this compound. These compounds showed potential as dopamine D4 receptor ligands, suggesting applications in studying neurotransmitter systems (Li Guca, 2014).
Antioxidant Applications in Polymers
Jigar Desai et al. (2004) explored the synthesis and characterization of hindered-phenol-containing amine moieties, such as 1-phenyl-4-(3,5-ditertiarybutyl-4-hydroxybenzyl)piperazine, for use as antioxidants in polypropylene copolymers. The study highlights the role of phenolic and amino groups in enhancing the thermal stability of polymers, which is crucial in material science and engineering (Desai et al., 2004).
Development of Therapeutic Agents
Research into this compound derivatives has led to the development of potential therapeutic agents. For instance, Bradbury et al. (2013) discovered AZD3514, a small-molecule androgen receptor downregulator, by modifying a lead compound structurally similar to this compound. This compound showed promise for treating advanced prostate cancer (Bradbury et al., 2013).
Use in Fuel Stabilization
Compounds similar to this compound have been utilized in the stabilization of diesel fuels. Koshelev et al. (1996) examined the effectiveness of various additives, including sterically hindered phenol derivatives, in enhancing the stability of diesel fuel, demonstrating its importance in the energy sector (Koshelev et al., 1996).
Radiolabeled Antagonists for PET Studies
This compound derivatives have been used in the development of radiolabeled antagonists for positron emission tomography (PET) studies. Plenevaux et al. (2000) discussed the synthesis and applications of [18F]p-MPPF, a 5-HT1A antagonist, for studying serotonergic neurotransmission, showcasing its significance in neuroimaging and brain research (Plenevaux et al., 2000).
Properties
IUPAC Name |
1-[(3-phenoxyphenyl)methyl]-4-pyridin-2-ylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-2-8-20(9-3-1)26-21-10-6-7-19(17-21)18-24-13-15-25(16-14-24)22-11-4-5-12-23-22/h1-12,17H,13-16,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSUSFFGWQNNFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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